molecular formula C16H31NO5S2 B608587 Lipoamido-PEG3-alcohol CAS No. 1342764-64-0

Lipoamido-PEG3-alcohol

Cat. No. B608587
M. Wt: 381.55
InChI Key: RCNNKKYGPYWQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipoamido-PEG3-alcohol is a PEG linker with a lipoamide moiety and a reactive alcohol group . The alcohol group can be reacted to further derivatize the compound . The hydrophilic PEG spacer can increase the compound’s water solubility in aqueous media .


Molecular Structure Analysis

The molecular formula of Lipoamido-PEG3-alcohol is C16H31NO5S2 . The IUPAC name is 5-(1,2-dithiolan-3-yl)-N-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)pentanamide . The molecular weight is 381.55 .


Physical And Chemical Properties Analysis

Lipoamido-PEG3-alcohol has a molecular weight of 381.55 . It is soluble in DMSO . The compound appears as a light yellow or white solid .

Scientific Research Applications

  • Advanced Battery Science and Technology

  • Life Science Research Solutions, Products, and Resources

    • Lipoamido-PEG3-alcohol could be used in various life science research disciplines such as cell biology, genomics, and proteomics .
  • Chromatography and Mass Spectrometry

    • Lipoamido-PEG3-alcohol might be used in liquid chromatography–mass spectrometry-based lipidomics .
  • Analytical Chemistry

    • Lipoamido-PEG3-alcohol is a chemical compound that is widely used in the field of pharmaceutical research and development .
    • This compound belongs to the class of polyethylene glycol (PEG) derivatives and contains a lipoamide functional group attached to the PEG chain .
  • Biopharma Production

    • Lipoamido-PEG3-alcohol is used for drug delivery in the field of biopharma production .
    • By conjugating the drug to the lipoamide group via a disulfide bond, the drug is selectively released at the target site through the reduction of the disulfide bond by intracellular glutathione .
  • Safety Controlled Environments & Cleanrooms

    • Lipoamido-PEG3-alcohol is used in safety controlled environments and cleanrooms .
  • Pharmaceutical Research and Development

    • Lipoamido-PEG3-alcohol is widely used in the field of pharmaceutical research and development .
    • This compound belongs to the class of polyethylene glycol (PEG) derivatives and contains a lipoamide functional group attached to the PEG chain .
    • The lipoamide group provides Lipoamido-PEG3-alcohol with unique properties, making it a versatile tool for drug delivery and surface modification applications .
    • The presence of the thiol group (-SH) allows for covalent attachment to other molecules, leading to the formation of disulfide bonds, which can be used for controlled drug release .
    • Lipoamido-PEG3-alcohol has been extensively utilized in the development of targeted drug delivery systems, such as liposomes and nanoparticles .
    • By conjugating the drug to the lipoamide group via a disulfide bond, the drug is selectively released at the target site through the reduction of the disulfide bond by intracellular glutathione .
  • PEGylation

    • Lipoamido-PEG3-alcohol is a PEG linker with a lipoamide moiety and a reactive alcohol group .
    • The alcohol group can react to further derivatize the compound .
    • The hydrophilic PEG spacer increases the compound’s water solubility in aqueous media .
  • Drug Delivery Systems

    • Lipoamido-PEG3-alcohol has been extensively utilized in the development of targeted drug delivery systems, such as liposomes and nanoparticles .
    • By conjugating the drug to the lipoamide group via a disulfide bond, the drug is selectively released at the target site through the reduction of the disulfide bond by intracellular glutathione .
  • Surface Modification Applications

    • The lipoamide group provides Lipoamido-PEG3-alcohol with unique properties, making it a versatile tool for surface modification applications .
    • The presence of the thiol group (-SH) allows for covalent attachment to other molecules, leading to the formation of disulfide bonds, which can be used for controlled drug release .
  • PEGylation

    • Lipoamido-PEG3-alcohol is a PEG linker with a lipoamide moiety and a reactive alcohol group .
    • The alcohol group can react to further derivatize the compound .
    • The hydrophilic PEG spacer increases the compound’s water solubility in aqueous media .

Safety And Hazards

In case of skin contact with Lipoamido-PEG3-alcohol, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, seek medical attention . The compound should be stored at -20°C .

properties

IUPAC Name

5-(dithiolan-3-yl)-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO5S2/c18-7-9-21-11-13-22-12-10-20-8-6-17-16(19)4-2-1-3-15-5-14-23-24-15/h15,18H,1-14H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNNKKYGPYWQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lipoamido-PEG3-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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